molecular formula C22H25N3O4S2 B12214683 N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B12214683
M. Wt: 459.6 g/mol
InChI Key: VJVWJHHZYOHWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiadiazole intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Phenoxyacetamide Moiety: The final step involves the coupling of the sulfonyl-thiadiazole intermediate with the phenoxyacetamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-[4-(propylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide
  • 5-[(2-Methylbenzyl)sulfonyl]methyl-2-furoic acid

Uniqueness

N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C22H25N3O4S2

Molecular Weight

459.6 g/mol

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O4S2/c1-14(2)18-10-9-15(3)11-19(18)29-12-20(26)23-21-24-25-22(30-21)31(27,28)13-17-8-6-5-7-16(17)4/h5-11,14H,12-13H2,1-4H3,(H,23,24,26)

InChI Key

VJVWJHHZYOHWSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.